molecular formula C4H5ClN4 B3348030 4-Chloropyridazine-3,5-diamine CAS No. 1500-83-0

4-Chloropyridazine-3,5-diamine

Cat. No.: B3348030
CAS No.: 1500-83-0
M. Wt: 144.56 g/mol
InChI Key: AOQQTZLOTOFONG-UHFFFAOYSA-N
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Description

4-Chloropyridazine-3,5-diamine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are used in various medicinal and industrial applications. The compound features a pyridazine ring substituted with a chlorine atom at the 4-position and amino groups at the 3 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloropyridazine-3,5-diamine typically involves the chlorination of pyridazine derivatives followed by amination. One common method includes the reaction of 4-chloropyridazine with ammonia or amines under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 50-100°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as palladium or nickel can enhance the reaction efficiency. Additionally, green chemistry approaches, including microwave-assisted synthesis, are being explored to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Chloropyridazine-3,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide, thiourea, or alkoxides in solvents such as ethanol or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Scientific Research Applications

4-Chloropyridazine-3,5-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Medicine: Explored for its use in developing new drugs targeting various diseases, including cancer and bacterial infections.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4-Chloropyridazine-3,5-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit PARP-1, an enzyme involved in DNA repair, leading to apoptosis in cancer cells. The compound can also interact with microbial enzymes, disrupting their function and leading to cell death .

Comparison with Similar Compounds

    Pyridazine: The parent compound with a similar structure but without the chlorine and amino substitutions.

    Pyridazinone: A derivative with a keto group, known for its diverse pharmacological activities.

    Triazolopyridazine: A fused ring system with enhanced biological activity

Uniqueness: 4-Chloropyridazine-3,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

4-chloropyridazine-3,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4/c5-3-2(6)1-8-9-4(3)7/h1H,(H4,6,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQQTZLOTOFONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=N1)N)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10297106
Record name 4-chloropyridazine-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1500-83-0
Record name NSC114073
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114073
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloropyridazine-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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